

Synthesis Protocol for 2-(2-Methylphenyl)morpholine

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Compound of Interest

Compound Name: 2-(2-Methylphenyl)morpholine

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **2-(2-Methylphenyl)morpholine**, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on established synthetic methodologies for analogous phenylmorpholine derivatives and is intended for use by qualified laboratory personnel.

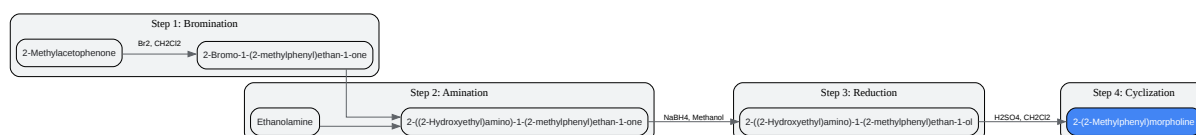
Introduction

2-(2-Methylphenyl)morpholine and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The morpholine scaffold is a common feature in many approved drugs, and substitution on the phenyl ring allows for the fine-tuning of pharmacological properties. This protocol details a multi-step synthesis starting from commercially available 2-methylacetophenone. The synthesis involves bromination, reaction with ethanolamine, reduction of the resulting intermediate, and subsequent acid-catalyzed cyclization to form the desired morpholine ring.

Synthetic Pathway

The overall synthetic scheme is depicted below. The synthesis commences with the α -bromination of 2-methylacetophenone to yield 2-bromo-1-(2-methylphenyl)ethan-1-one. This

intermediate is then reacted with ethanolamine. The subsequent product undergoes reduction with sodium borohydride, followed by an acid-catalyzed intramolecular cyclization to afford the final product, **2-(2-Methylphenyl)morpholine**.



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